molecular formula C22H19N3O2 B3361334 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- CAS No. 918889-42-6

4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-

Cat. No.: B3361334
CAS No.: 918889-42-6
M. Wt: 357.4 g/mol
InChI Key: OZTGQQNYINRGQE-UHFFFAOYSA-N
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Description

4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- is a chemical compound with the molecular formula C22H19N3O2 and a molecular weight of 357.41 . It is also known as 9-((4-(Dimethylamino)phenyl)amino)acridine-4-carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- are not detailed in the search results. The molecular formula is C22H19N3O2 and the molecular weight is 357.41 .

Properties

IUPAC Name

9-[4-(dimethylamino)anilino]acridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-25(2)15-12-10-14(11-13-15)23-20-16-6-3-4-9-19(16)24-21-17(20)7-5-8-18(21)22(26)27/h3-13H,1-2H3,(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTGQQNYINRGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475381
Record name 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918889-42-6
Record name 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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